molecular formula C19H31N3O2 B13222533 tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13222533
M. Wt: 333.5 g/mol
InChI Key: CDSVROUISZFSMO-UHFFFAOYSA-N
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Description

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common synthetic route starts with commercially available starting materials and involves the following steps:

    Formation of the spirocyclic core: This step often involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Functional group modifications: Various functional groups, such as the tert-butyl ester, are introduced through standard organic reactions like esterification.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Scientific Research Applications

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached.

    tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in the spirocyclic ring, which can lead to different chemical properties and reactivity.

The uniqueness of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-14(2)10-21-8-6-15(11-21)16-19(12-20-16)7-9-22(13-19)17(23)24-18(3,4)5/h6,8,11,14,16,20H,7,9-10,12-13H2,1-5H3

InChI Key

CDSVROUISZFSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

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